Dichlorprop-P

Catalog No.
S602304
CAS No.
15165-67-0
M.F
C9H8Cl2O3
M. Wt
235.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorprop-P

CAS Number

15165-67-0

Product Name

Dichlorprop-P

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl

Dichlorprop-P, also known as 2,4-DP, is a selective herbicide belonging to the phenoxycarboxylic acid class. It is primarily used in agriculture for controlling broadleaf weeds in various crops, including cereals, pastures, and forestry []. However, dichlorprop-P also finds applications in scientific research, as detailed below:

Mode of action studies:

Researchers use dichlorprop-P to investigate its mechanism of action in plants. By studying how dichlorprop-P disrupts specific plant growth processes, scientists gain valuable insights into weed control strategies and develop more targeted herbicides with potentially reduced environmental impact [].

Environmental fate and degradation studies:

Understanding the environmental fate and degradation of dichlorprop-P is crucial for assessing its potential risks to the environment. Researchers employ various techniques to track the movement, transformation, and breakdown of dichlorprop-P in soil, water, and air. This information helps regulatory bodies make informed decisions about the safe use of the herbicide [, ].

Dichlorprop-P is a chlorophenoxy herbicide with the chemical formula C₉H₈Cl₂O₃. It is a chiral molecule featuring a single asymmetric carbon, with only the R-isomer exhibiting herbicidal activity. Originally marketed as a racemic mixture, advances in synthesis have led to the availability of enantiopure R-dichlorprop-P . It functions by disrupting normal plant growth processes, particularly affecting cell wall plasticity and protein biosynthesis, which results in abnormal cell division and growth .

Typical of carboxylic acids. It can be converted into different esters and salts for commercial use. The most common form is the 2-ethylhexyl ester, which enhances its application in herbicides. The compound is known to degrade under certain conditions but is generally not persistent in soil or sediment systems .

The primary mechanism of action for dichlorprop-P involves mimicking natural plant hormones called auxins. This mimicry leads to uncontrolled growth and eventual death of susceptible plants. While it exhibits moderate toxicity to mammals and birds, it poses less risk to aquatic organisms such as fish and invertebrates . The United States Environmental Protection Agency classifies the R-isomer as "Not Likely to be Carcinogenic to Humans," although concerns regarding potential carcinogenic effects persist within the broader class of chlorophenoxy herbicides .

Dichlorprop-P can be synthesized through asymmetric synthesis techniques that focus on producing the R-isomer selectively. Early methods involved racemic mixtures, but modern approaches utilize chiral catalysts to enhance yield and purity. The compound is often produced as a soluble concentrate for easy application .

Studies on dichlorprop-P highlight its interactions with various biological systems, particularly its effects on plant physiology. Research indicates that it may influence metabolic pathways related to growth regulation and stress responses in plants. Its moderate toxicity profile suggests careful management is necessary when applied in agricultural settings .

Dichlorprop-P shares structural similarities with several other herbicides, particularly those within the phenoxyacetic acid class. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
2,4-Dichlorophenoxyacetic AcidC₈H₆Cl₂O₃Mimics auxin to promote uncontrolled growthWidely used; historical significance in herbicide development
MecopropC₉H₉ClO₃Similar auxin mimicryOften combined with other herbicides for synergistic effects
DicambaC₈H₆ClO₃Disrupts plant hormonal balanceMore persistent in soil compared to dichlorprop-P

Dichlorprop-P stands out due to its specific R-isomer activity and lower toxicity profile compared to some other phenoxy herbicides, making it a preferred choice in many agricultural applications .

XLogP3

3.4

Melting Point

122.0 °C

UNII

0UD1MQP96O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Vapor Pressure

1.87e-07 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

15165-67-0

Wikipedia

Dichlorprop-p

Use Classification

Agrochemicals -> Herbicides
Herbicides, Plant growth regulators
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15

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